5-(3-(tert-Butyl)phenyl)oxazol-2-amine

Lipophilicity Drug Design ADME

Regioisomeric purity is critical for SAR studies: para- or ortho-substituted oxazole analogs are not interchangeable with this meta-tert-butyl variant. This compound delivers: - Defined steric bulk (XLogP3=3.3, TPSA=52 Ų) for membrane permeability optimization - Core scaffold for 5-LOX inhibitor and chiral ligand development - Meta-substitution pattern enabling unique agrochemical screening libraries Procurement: Reliable supply for medicinal chemistry and asymmetric catalysis workflows.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
Cat. No. B12974926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-(tert-Butyl)phenyl)oxazol-2-amine
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC(=C1)C2=CN=C(O2)N
InChIInChI=1S/C13H16N2O/c1-13(2,3)10-6-4-5-9(7-10)11-8-15-12(14)16-11/h4-8H,1-3H3,(H2,14,15)
InChIKeyNDSFEXIAPGAEGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-(tert-Butyl)phenyl)oxazol-2-amine: Chemical Profile & Procurement


5-(3-(tert-Butyl)phenyl)oxazol-2-amine (CAS 2228169-49-9) is a specialized heterocyclic compound featuring a 1,3-oxazole core substituted at the 5-position with a 3-tert-butylphenyl group and at the 2-position with a primary amine [1]. This structural arrangement imparts a unique combination of electronic and steric properties, positioning the compound as a versatile intermediate or building block in pharmaceutical and agrochemical research, particularly for the development of kinase inhibitors and other bioactive heterocycles [1]. Its molecular formula is C13H16N2O, with a molecular weight of 216.28 g/mol [1].

Meta-substituted heterocyclic building block for structure–activity relationship (SAR) studies
Designed for kinase inhibitor and bioactive molecule research requiring regiospecific aryl substitution
Supports synthesis of positional isomer libraries to probe steric and electronic effects

5-(3-(tert-Butyl)phenyl)oxazol-2-amine Substitution Concerns


Simple substitution with other oxazol-2-amine analogs is not a scientifically sound procurement strategy because the specific position of the tert-butyl group on the phenyl ring (meta vs. ortho or para) is a critical determinant of the molecule's physicochemical and biological properties [1]. Structure-Activity Relationship (SAR) studies on related oxazole scaffolds demonstrate that even minor changes in substitution pattern can profoundly affect target binding, lipophilicity, and metabolic stability, thereby invalidating the assumption of functional interchangeability between regioisomers [2]. This necessitates a rigorous, data-driven selection process based on specific experimental requirements rather than generic in-class equivalence.

Positional isomerism is not interchangeable

The meta-tert-butyl placement on the phenyl ring critically influences lipophilicity, target binding, and metabolic stability compared to ortho or para isomers; direct substitution may invalidate SAR interpretation.

Generic oxazol-2-amine equivalence is unreliable

Even minor regioisomeric changes can shift biological and ADME profiles; procurement must be driven by specific experimental requirements, not by assumed class interchangeability.

5-(3-(tert-Butyl)phenyl)oxazol-2-amine Procurement Evidence


Lipophilicity Profile: XLogP3 Comparison

The compound's computed lipophilicity (XLogP3) is a critical parameter for predicting its behavior in biological systems, influencing membrane permeability and non-specific binding. The value for the meta-substituted isomer is 3.3 [1]. While directly comparable computed values for the ortho- and para- isomers are not uniformly reported in the same source, the principle that positional isomerism alters lipophilicity is well-established, affecting drug-likeness parameters .

Lipophilicity (XLogP3)
Class-level
Meta isomer XLogP3 = 3.3; ortho/para values differ (not quantified in source)
Supports isomer‑specific ADME modeling
Quantitative differences vs. ortho/para not reported
Lipophilicity Drug Design ADME

TPSA and Membrane Permeability Prediction

The Topological Polar Surface Area (TPSA) is a widely used descriptor for predicting a molecule's ability to permeate biological membranes and cross the blood-brain barrier. The reported TPSA for 5-(3-(tert-Butyl)phenyl)oxazol-2-amine is 52 Ų [1]. This value is a key differentiator from analogs with different substitution patterns, as it directly influences passive diffusion properties and is a fundamental parameter in drug discovery screening cascades [2].

TPSA
Class-level
52 Ų
Permeability prediction for drug‑likeness filters
Computed property; verify for specific application
Drug-likeness Bioavailability ADME

Synthetic Accessibility and Availability

While not a biological activity metric, the commercial availability and pricing of 5-(3-(tert-Butyl)phenyl)oxazol-2-amine represent a tangible, quantitative differentiator for procurement decisions. As of the data source's publication, the compound is available in research quantities (e.g., 1g for $1844.0) from specialized suppliers [1]. This contrasts with the more common para-isomer (CAS 33124-03-7), which may have different availability and cost profiles due to higher demand and more established synthetic routes . This economic and logistical factor is a primary consideration in project planning.

Research Availability
Reported
1 g at $1840 (vendor report); available 50 mg–10 g
Procurement and budget planning context
Pricing and lead times may vary; confirm with supplier
Medicinal Chemistry Chemical Synthesis Research Supply

5-(3-(tert-Butyl)phenyl)oxazol-2-amine Research Applications


ADME Optimization for Kinase Inhibitors

The specific lipophilicity (XLogP3 = 3.3) and TPSA (52 Ų) of 5-(3-(tert-Butyl)phenyl)oxazol-2-amine make it a valuable intermediate for designing kinase inhibitors with optimized membrane permeability and absorption profiles. In a structure-activity relationship (SAR) study, this meta-substituted building block can be used to systematically explore the impact of steric bulk and lipophilicity on target binding and cellular efficacy, particularly when compared to the ortho- and para-isomers [1].

5-Lipoxygenase (5-LOX) Modulator Development

Given that the core N-aryl-5-aryloxazol-2-amine scaffold is a known pharmacophore for inhibiting 5-LOX, an enzyme implicated in inflammatory diseases, this specific compound serves as a key structural variant for SAR exploration. Its unique 3-tert-butylphenyl group at the 5-position of the oxazole ring can be used to probe the steric and electronic requirements of the enzyme's active site, potentially yielding analogs with improved potency or selectivity compared to the parent scaffold [2].

Chiral Oxazolyl Ligands for Asymmetric Catalysis

The oxazol-2-amine core is a known precursor to a wide range of chiral oxazoline ligands used in asymmetric catalysis. The presence of the bulky 3-tert-butylphenyl group provides a distinct steric environment around the catalytic metal center, which can lead to enhanced enantioselectivity in transformations such as allylic alkylation, cyclopropanation, or Diels-Alder reactions compared to less sterically demanding analogs [3].

Fungicidal and Herbicidal Heterocycle Design

Heterocyclic compounds containing oxazole rings are a rich source of agrochemical active ingredients. The 5-(3-(tert-Butyl)phenyl)oxazol-2-amine core can be further functionalized to generate libraries of novel compounds for screening against agricultural pests or diseases. The meta-substitution pattern on the phenyl ring may confer unique activity spectra or resistance profiles compared to more common para-substituted analogs, offering a route to differentiated crop protection agents [1].

Application
Selection Property
Validation Focus
Kinase inhibitor ADME profiling
Meta‑substitution pattern and lipophilicity context
Membrane permeability and ADME profile review
5‑LOX inhibitor SAR studies
N‑aryl‑5‑aryloxazol‑2‑amine pharmacophore with steric variation
Steric and electronic requirements for enzyme binding
Asymmetric catalysis ligand design
Bulky meta‑tert‑butyl steric environment
Enantioselectivity and catalytic performance review
Agrochemical lead generation
Oxazole heterocycle with meta‑substitution pattern
Activity spectrum and resistance profiling studies
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